5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one
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Overview
Description
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is an organic compound with a complex structure that includes a tetrahydrofuran ring and a methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one typically involves the condensation of 4-methoxyphenylthiol with a suitable tetrahydrofuran derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a tetrahydrofuran derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxyphenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Neuroprotective Effects: It may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways.
Antidepressant-like Activity: The compound’s antidepressant-like effects are thought to be mediated through the inhibition of monoamine oxidase A (MAO-A) and the involvement of serotonergic and nitric oxide pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Similar structure with a thiadiazole ring instead of a tetrahydrofuran ring.
4-[(4-Methoxyphenyl)thio]methyl-2-oxazolidinone: Contains an oxazolidinone ring instead of a tetrahydrofuran ring.
Uniqueness
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is unique due to its specific combination of a tetrahydrofuran ring and a methoxyphenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.
Properties
CAS No. |
111017-49-3 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)sulfanylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-14-9-2-5-11(6-3-9)16-8-10-4-7-12(13)15-10/h2-3,5-6,10H,4,7-8H2,1H3 |
InChI Key |
NRTPMMPBICWKDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCC(=O)O2 |
Origin of Product |
United States |
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